2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Descripción general

Descripción

2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is an organic compound that features a thiophene ring substituted with a difluorobenzoyl group and a dioxolane ring. This compound is of interest due to its unique structural properties, which make it a potential candidate for various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves the following steps:

Formation of the Thiophene Core: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

Introduction of the Difluorobenzoyl Group: The difluorobenzoyl group can be introduced via Friedel-Crafts acylation, using 2,5-difluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the Dioxolane Ring: The dioxolane ring can be attached through a condensation reaction between a diol and a carbonyl compound in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to ensure product purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbonyl group in the difluorobenzoyl moiety can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atoms in the difluorobenzoyl group can be substituted with nucleophiles under appropriate conditions, such as using potassium tert-butoxide in a polar aprotic solvent.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Potassium tert-butoxide, polar aprotic solvents like dimethyl sulfoxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, hydrocarbons.

Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its difluorobenzoyl group is particularly useful in probing enzyme active sites and understanding enzyme-substrate interactions.

Medicine

In medicine, derivatives of this compound may be investigated for their potential therapeutic properties. The presence of the difluorobenzoyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.

Mecanismo De Acción

The mechanism of action of 2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The difluorobenzoyl group can form strong interactions with protein active sites, while the thiophene ring can participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

2-(2,5-Difluorobenzoyl)thiophene: Lacks the dioxolane ring, which may affect its solubility and reactivity.

2-(2,5-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene: Substitution of fluorine with chlorine can alter the compound’s electronic properties and reactivity.

2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)furan: Replacement of the thiophene ring with a furan ring can impact the compound’s aromaticity and stability.

Uniqueness

2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is unique due to the combination of its difluorobenzoyl and dioxolane substituents, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, from material science to medicinal chemistry.

Actividad Biológica

The compound 2-(2,5-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene (CAS No. 898778-78-4) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial and antifungal activities, and the mechanisms underlying these effects.

Chemical Structure

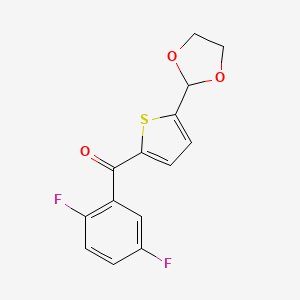

The molecular structure of this compound can be represented as follows:

This structure comprises a thiophene ring substituted with a dioxolane moiety and a difluorobenzoyl group, which may influence its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives containing dioxolane structures have been evaluated for their cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).

Case Studies

- Cytotoxicity Assessment : In a study examining similar compounds, it was found that several derivatives exhibited significant cytotoxicity with IC values lower than standard chemotherapeutic agents like doxorubicin. For example:

These findings suggest that the structural features of these compounds may enhance their anticancer efficacy.

The anticancer mechanisms have been studied through various assays:

- EGFR Inhibition : Some compounds inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells.

- Apoptosis Induction : Annexin V-FITC assays indicated that these compounds promote apoptosis in cancer cells by modulating mitochondrial pathways involving proteins such as Bax and Bcl-2.

- Cell Cycle Analysis : These compounds also affect cell cycle progression, leading to cell cycle arrest in specific phases .

Antibacterial and Antifungal Activity

The compound's potential as an antibacterial and antifungal agent has also been investigated.

Antibacterial Activity

A series of related dioxolane compounds showed promising antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 625 to 1250 µg/mL for effective compounds .

Antifungal Activity

In addition to antibacterial properties, certain derivatives demonstrated significant antifungal activity against Candida albicans, with some exhibiting MIC values comparable to established antifungal agents .

Comparative Biological Activity Table

| Compound | Biological Activity | IC / MIC (µM or µg/mL) | Target Organism |

|---|---|---|---|

| Compound A | Anticancer | 2.38 (HepG2) | Liver Cancer |

| Compound B | Anticancer | 1.54 (HCT116) | Colon Cancer |

| Doxorubicin | Anticancer | 7.46 (HepG2) | Liver Cancer |

| Compound C | Antibacterial | 625 - 1250 | S. aureus, E. faecalis |

| Compound D | Antifungal | <100 | C. albicans |

Propiedades

IUPAC Name |

(2,5-difluorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3S/c15-8-1-2-10(16)9(7-8)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRJPKCOJJNVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641963 | |

| Record name | (2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-78-4 | |

| Record name | (2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.